molecular formula C14H32N2 B3058699 1,12-Dodecanediamine, N,N-dimethyl- CAS No. 91228-39-6

1,12-Dodecanediamine, N,N-dimethyl-

Cat. No.: B3058699
CAS No.: 91228-39-6
M. Wt: 228.42 g/mol
InChI Key: HPZYZSJKTQOAQI-UHFFFAOYSA-N
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Description

1,12-Dodecanediamine, N,N-dimethyl- is a chemical compound with the molecular formula C14H32N2. It is a derivative of 1,12-dodecanediamine, where the nitrogen atoms are substituted with methyl groups. This compound is known for its applications in various fields, including polymer synthesis and medicinal chemistry.

Preparation Methods

1,12-Dodecanediamine, N,N-dimethyl- can be synthesized through several methods. One common synthetic route involves the reaction of 1,12-dodecanediamine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically requires a solvent like tetrahydrofuran (THF) and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the methylation process .

Industrial production methods often involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

1,12-Dodecanediamine, N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into primary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include amine oxides, primary amines, and substituted derivatives .

Scientific Research Applications

1,12-Dodecanediamine, N,N-dimethyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.

    Biology: In biological research, this compound is used to study the interactions between amines and biological molecules.

    Medicine: The compound’s structure allows it to be used in the development of drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: In industrial applications, 1,12-Dodecanediamine, N,N-dimethyl- is used in the production of surfactants, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1,12-Dodecanediamine, N,N-dimethyl- involves its interaction with various molecular targets. The compound’s diamine structure allows it to form hydrogen bonds and electrostatic interactions with other molecules. These interactions can influence the stability and activity of proteins and enzymes, making it useful in biochemical studies .

Comparison with Similar Compounds

1,12-Dodecanediamine, N,N-dimethyl- can be compared with other similar compounds such as:

    1,12-Dodecanediamine: The parent compound without methyl substitution.

    1,10-Diaminodecane: A shorter chain diamine with similar properties but different physical and chemical characteristics.

    Hexamethylenediamine: A shorter chain diamine commonly used in the production of nylon and other polymers.

The uniqueness of 1,12-Dodecanediamine, N,N-dimethyl- lies in its long carbon chain and methyl-substituted nitrogen atoms, which provide distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

N',N'-dimethyldodecane-1,12-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15/h3-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZYZSJKTQOAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616556
Record name N~1~,N~1~-Dimethyldodecane-1,12-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91228-39-6
Record name N~1~,N~1~-Dimethyldodecane-1,12-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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